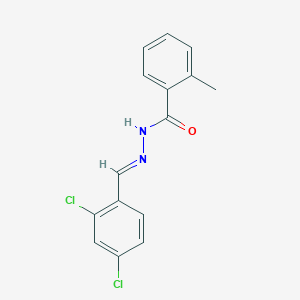

![molecular formula C14H10ClN3O3S B5604168 4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)

4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, often involves complex chemical reactions that tailor the molecular structure to achieve desired properties. For example, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was achieved through reactions characterized by IR, ^1H and ^13C-NMR, mass spectrometry, and elemental analysis, demonstrating a method that could be adapted for similar compounds (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their physical and chemical properties. For instance, the crystal structure of similar compounds, as determined by single crystal X-ray diffraction, reveals specific spatial arrangements and intramolecular interactions, such as hydrogen bonding, that could influence reactivity and stability (Saeed et al., 2010).

Chemical Reactions and Properties

The reactivity of this compound is influenced by its functional groups, which participate in various chemical reactions. For instance, the presence of a nitro group and a chloro substituent can facilitate electrophilic substitution reactions, while the benzamide moiety may undergo condensation reactions. These functional groups contribute to the compound's overall chemical behavior in synthetic and biological contexts.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystalline structure, are directly related to their molecular arrangement. The intramolecular hydrogen bond of similar compounds, as found in their crystal structures, affects the compound's physical state and solubility in different solvents, which is essential for their application in chemical syntheses and other areas (Saeed et al., 2010).

Scientific Research Applications

Chemical Synthesis and Characterization 4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that can be synthesized and characterized through various chemical methods. For instance, related compounds have been synthesized and analyzed using techniques such as IR, H and C-NMR, mass spectrometry, and elemental analysis, providing insights into their molecular structure and potential chemical behavior. The synthesis of similar compounds involves reactions that yield complex structures with potential applications in material science and pharmaceuticals (Saeed, Rashid, Bhatti, & Jones, 2010).

Antimicrobial Activity Some derivatives related to this compound have been explored for their antimicrobial properties. Research into similar compounds has shown antibacterial and antifungal activities, indicating potential for use in developing new antimicrobial agents. These studies typically involve the synthesis of various derivatives followed by testing against different microbial strains to identify compounds with significant inhibitory effects (Naganagowda & Petsom, 2011).

properties

IUPAC Name |

4-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O3S/c15-10-6-4-9(5-7-10)13(19)17-14(22)16-11-2-1-3-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJRNOQXYWLBNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968387 |

Source

|

| Record name | 4-Chloro-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5361-23-9 |

Source

|

| Record name | 4-Chloro-N-{[(3-nitrophenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604093.png)

![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl phenylcarbamate](/img/structure/B5604108.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)

![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5604129.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5604148.png)

![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B5604156.png)

![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)

![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)